molecular formula C8H12ClNO2 B128603 4-Deoxypyridoxine hydrochloride CAS No. 148-51-6

4-Deoxypyridoxine hydrochloride

Cat. No.: B128603
CAS No.: 148-51-6
M. Wt: 189.64 g/mol
InChI Key: QZKKOQQIVLXUEI-UHFFFAOYSA-N
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Description

4-Deoxypyridoxine hydrochloride is a chemical compound known for its role as a vitamin B6 antagonist. It is structurally similar to pyridoxine (vitamin B6) but lacks the hydroxyl group at the 4-position, which is crucial for its biological activity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Deoxypyridoxine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It lowers the concentration of vitamin B6 by competitively inhibiting some of the enzymes necessary for the regeneration of vitamin B6 . This interaction with enzymes and proteins significantly influences various biochemical reactions .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It inhibits the transport of pyridoxine, pyridoxal, and pyridoxamine, reducing the growth of S. carlsbergensis cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been described as an inhibitor of sphingosine-1-phosphate lyase . This inhibition prevents cell death of ex vivo animal pancreatic islets, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have anti-inflammatory properties in animal models of Trichinella spiralis infections

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxypyridoxine hydrochloride typically involves the modification of pyridoxine. One common method includes the reduction of pyridoxine to remove the hydroxyl group at the 4-position. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets analytical standards .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxypyridoxine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Deoxypyridoxine hydrochloride has been extensively studied for its applications in:

Comparison with Similar Compounds

Uniqueness: 4-Deoxypyridoxine hydrochloride is unique due to its ability to inhibit vitamin B6 metabolism, making it a valuable tool in studying vitamin B6-related pathways and potential therapeutic applications .

Properties

IUPAC Name

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKKOQQIVLXUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CO)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-67-6 (Parent)
Record name 4-Desoxypyridoxine hydrochloride
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DSSTOX Substance ID

DTXSID40163860
Record name 4-Desoxypyridoxine hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-51-6
Record name 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1)
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Record name 4-Desoxypyridoxine hydrochloride
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Record name 4-Deoxypyridoxine hydrochloride
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Record name 4-Deoxypyridoxine hydrochloride
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Record name 4-Desoxypyridoxine hydrochloride
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Record name 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride
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Record name 4-DESOXYPYRIDOXINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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